β-D-グルコース五酢酸

概要

説明

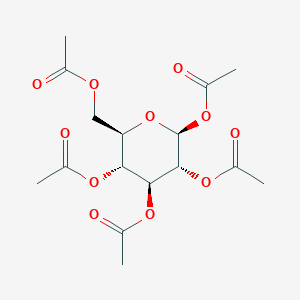

Beta-D-Glucose pentaacetate: is an organic compound derived from glucose. It is a pentaacetate ester of beta-D-glucose, meaning that all five hydroxyl groups of the glucose molecule are acetylated. This compound is often used in organic synthesis and biochemical research due to its stability and reactivity.

科学的研究の応用

Beta-D-Glucose pentaacetate has numerous applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other glucose derivatives and glycosides.

Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

Medicine: Investigated for its potential to stimulate insulin release and its role in diabetes research.

Industry: Utilized in the production of biodegradable polymers and as a phase-selective gelator for oil spill recovery .

作用機序

Target of Action

Beta-D-Glucose Pentaacetate primarily targets pancreatic islets, specifically the beta cells . These cells play a crucial role in the regulation of glucose metabolism by secreting insulin, a hormone that lowers blood glucose levels .

Mode of Action

Beta-D-Glucose Pentaacetate interacts with its targets by stimulating insulin release . This interaction results in an increased secretory response to L-leucine, an essential amino acid .

Biochemical Pathways

The compound affects the glucose metabolism pathway, leading to an increase in insulin secretion . This effect is achieved through the closure of ATP-sensitive K+ channels in the plasma membrane, which depolarizes the beta cells, stimulates Ca2+ influx, and increases the cytosolic concentration of free Ca2+ . This process triggers the exocytosis of insulin granules .

Result of Action

The primary molecular effect of Beta-D-Glucose Pentaacetate’s action is the increased secretion of insulin . This leads to a decrease in blood glucose levels, which is beneficial for both diabetic and normal rats .

Action Environment

The action of Beta-D-Glucose Pentaacetate can be influenced by various environmental factors. For instance, the presence of L-leucine enhances the compound’s ability to stimulate insulin secretion . Additionally, the compound’s anomerization, a process that involves the interconversion between different anomeric forms, can be promoted by imidazole in both organic solutions and solid state at room temperature .

生化学分析

Biochemical Properties

Beta-D-Glucose pentaacetate interacts with various enzymes and proteins in biochemical reactions. For instance, in pancreatic islets, the secretory response to L-leucine is increased by beta-D-Glucose pentaacetate, leading to an increase in insulin secretion .

Cellular Effects

Beta-D-Glucose pentaacetate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of beta-D-Glucose pentaacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-D-Glucose pentaacetate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Beta-D-Glucose pentaacetate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Beta-D-Glucose pentaacetate can be synthesized by acetylating beta-D-glucose. The typical method involves reacting beta-D-glucose with acetic anhydride in the presence of a catalyst such as sodium acetate. The reaction is usually carried out in an organic solvent like pyridine or dichloromethane at room temperature. The product is then purified by recrystallization from ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of beta-D-Glucose pentaacetate follows a similar procedure but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

化学反応の分析

Types of Reactions: Beta-D-Glucose pentaacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed to yield beta-D-glucose and acetic acid.

Oxidation: It can be oxidized to form gluconic acid derivatives.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.

Oxidation: Carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles can be used to replace the acetyl groups under mild conditions

Major Products:

Hydrolysis: Beta-D-glucose and acetic acid.

Oxidation: Gluconic acid derivatives.

Substitution: Depending on the nucleophile used, various substituted glucose derivatives can be formed.

類似化合物との比較

Alpha-D-Glucose pentaacetate: Similar in structure but differs in the anomeric configuration.

Beta-D-Galactose pentaacetate: Another pentaacetate ester but derived from galactose.

Beta-D-Glucose pentabenzoate: Similar ester but with benzoate groups instead of acetate.

Uniqueness: Beta-D-Glucose pentaacetate is unique due to its specific anomeric configuration and the presence of acetyl groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and biochemical research .

特性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

454.00 to 456.00 °C. @ 760.00 mm Hg | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.5 mg/mL at 18 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

604-69-3, 3891-59-6 | |

| Record name | β-D-Glucose pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucose pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | β-D-glucose pentaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-GLUCOSE PENTAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V833P95COC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

135 °C | |

| Record name | 2,3,4,5,6-Penta-O-acetyl-D-glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of β-D-Glucose pentaacetate on insulin secretion?

A1: β-D-Glucose pentaacetate has been shown to stimulate insulin release from pancreatic islets, particularly in the presence of low glucose concentrations [, ]. While the exact mechanism is not fully elucidated, research suggests a dual mode of action. Firstly, the compound seems to interact with a stereospecific receptor on pancreatic β-cells, with a preference for the configuration at the C1 position, shared by β-D-glucose pentaacetate and α-L-glucose pentaacetate []. Secondly, the metabolic response to the glucose moiety of the ester also appears to play a role []. This is supported by the observation that β-D-glucose pentaacetate increases the ratio of D-[U-14C]glucose oxidation to D-[5-3H]glucose utilization, indicating an impact on glucose metabolism [].

Q2: Can you describe the structural characteristics of β-D-Glucose pentaacetate?

A2: β-D-Glucose pentaacetate (C16H22O11) is a derivative of β-D-glucose where all five hydroxyl groups are acetylated. Its molecular weight is 390.34 g/mol. While the provided research papers do not delve into detailed spectroscopic data, they confirm the structure through standard characterization techniques such as MS, 1H NMR, and 13C NMR [].

Q3: Are there any known applications of β-D-Glucose pentaacetate beyond its potential as an insulinotropic agent?

A3: β-D-Glucose pentaacetate has been investigated for its potential use as a food additive. Studies explored its subacute toxicity [] and absorption, and metabolism [] to assess its safety and suitability for food applications.

Q4: What methods are used to synthesize β-D-Glucose pentaacetate?

A4: β-D-Glucose pentaacetate can be synthesized through various methods. One approach utilizes the reaction of phenolic aglycones with acetobromo-α-D-glucose or β-D-glucose pentaacetate []. Another method involves the lipase-catalyzed hydrolysis of β-D-glucose pentaacetate, allowing for the preparation of other glucose esters like glucose-2,3,4,6-tetraacetate, glucose triacetate, and glucose-4,6-diacetate [].

Q5: Is there any research on the environmental impact of β-D-Glucose pentaacetate?

A5: Currently, the provided research articles do not provide information regarding the environmental impact and degradation of β-D-Glucose pentaacetate [, , , , , , , , , , ]. Further research is needed to understand its potential ecological effects and explore strategies for mitigation.

Q6: Has β-D-Glucose pentaacetate been studied using computational chemistry approaches?

A6: The provided research papers do not offer insights into the use of computational chemistry and modeling, such as simulations, calculations, or QSAR models, for studying β-D-Glucose pentaacetate [, , , , , , , , , , ]. Utilizing such techniques could be beneficial for exploring its interactions with target receptors, understanding its structure-activity relationship, and potentially designing novel derivatives with improved efficacy and safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。